molecular formula C21H20ClNO4 B2695831 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one CAS No. 898457-56-2

5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2695831
CAS No.: 898457-56-2
M. Wt: 385.84
InChI Key: KKFPNDOBVVOVPJ-UHFFFAOYSA-N
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Description

5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one ( 898457-56-2) is a small molecule research chemical with a molecular formula of C21H20ClNO4 and a molecular weight of 385.84 g/mol . This 1,2-dihydroisoquinolin-1-one derivative is offered with a purity of 90% or higher and is available for research applications in various quantities from commercial suppliers . Compounds based on the isoquinoline and dihydroisoquinolinone scaffolds are of significant interest in medicinal chemistry and drug discovery research. Structurally similar dihydroisoquinoline derivatives have been investigated in published patent literature for applications in oncology and other therapeutic areas . Furthermore, recent scientific literature highlights that novel, highly selective ligands based on the 3,4-dihydroisoquinolin structure have demonstrated promising in vitro and in vivo pharmacological profiles, suggesting the potential research value of this chemical class . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4/c1-2-26-13-12-23-11-10-17-18(21(23)25)4-3-5-20(17)27-14-19(24)15-6-8-16(22)9-7-15/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFPNDOBVVOVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the dihydroisoquinolinone core, followed by the introduction of the chlorophenyl group and the oxoethoxy linkage. The final step involves the addition of the ethoxyethyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoquinolinones.

Scientific Research Applications

5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The chlorophenyl group and the oxoethoxy linkage may play crucial roles in binding to target proteins or enzymes, modulating their activity. The ethoxyethyl substituent may influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Position 5 Modifications

  • Electron-Withdrawing Groups : The target compound’s 4-chlorophenyl group is analogous to substituents in CNS-active oxadiazoles (e.g., 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole), where electron-withdrawing groups enhance receptor binding .
  • Thienopyrimidinyl vs.

Position 2 Modifications

  • Ethoxyethyl vs. Bulky Groups : The 2-ethoxyethyl chain in the target compound balances hydrophilicity with moderate chain flexibility, contrasting with the rigid 4-bromophenylmethyl in or the bulky 3-methylphenylmethyl in .

Pharmacological Implications

  • CNS Depressant Activity : The 4-chlorophenyl group (as seen in oxadiazole derivatives ) correlates with CNS modulation, possibly via GABAergic or serotonergic pathways.
  • Solubility and Bioavailability : The ethoxyethyl substituent may improve aqueous solubility compared to bromophenyl or methylphenyl groups in analogs .

Biological Activity

5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one is a synthetic compound belonging to the isoquinoline family. Its unique structure, characterized by a chlorophenyl group and an oxoethoxy linkage on a dihydroisoquinolinone core, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22ClNO3\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}\text{O}_3

This structure features:

  • A chlorophenyl group that may enhance biological activity.
  • An oxoethoxy group that could influence solubility and reactivity.
  • An ethoxyethyl substituent that may affect pharmacokinetics.

The biological activity of this compound is likely mediated through interactions with specific molecular targets. The chlorophenyl and oxoethoxy groups may facilitate binding to proteins or enzymes involved in various cellular pathways. Preliminary studies suggest that the compound could modulate key signaling pathways associated with cancer cell proliferation and inflammation.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that isoquinoline derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound's potential antimicrobial activity has been explored in vitro. Isoquinoline derivatives are known for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria. The presence of the chlorophenyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Anti-inflammatory Effects

There is emerging evidence that isoquinoline derivatives possess anti-inflammatory properties. The modulation of inflammatory cytokines and pathways has been observed in related compounds, suggesting similar effects for this compound .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other isoquinoline derivatives.

Compound NameStructureAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundStructureModerateModerateModerate
5-[2-(4-methylphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-oneSimilarHighLowLow
5-[2-(4-fluorophenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-oneSimilarHighModerateHigh

Case Studies

Several case studies have highlighted the biological potential of isoquinoline derivatives:

  • Anticancer Study : A study on a related isoquinoline derivative demonstrated an IC50 value of 0.27 μM against cancer cell lines, indicating potent anticancer activity with low cytotoxicity .
  • Antimicrobial Study : In vitro tests revealed that certain isoquinoline compounds significantly inhibited Staphylococcus aureus growth, suggesting potential therapeutic applications in treating bacterial infections .
  • Anti-inflammatory Study : Research indicated that isoquinoline derivatives could reduce levels of pro-inflammatory cytokines in macrophage cultures, supporting their use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) or ethanol are commonly used to stabilize intermediates and improve solubility .
  • Catalysts : Amine bases (e.g., 4-dimethylaminopyridine) or anhydrous potassium carbonate enhance reaction efficiency in acylation steps .
  • Temperature : Moderate heating (e.g., 323 K) under inert atmospheres (nitrogen) minimizes side reactions .
  • Purification : Column chromatography or recrystallization from ether/chloroform mixtures ensures purity .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • Methodological Answer : A combination of techniques is recommended:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., ethoxyethyl protons at δ ~3.5–4.5 ppm) and confirm regiochemistry .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves dihedral angles between the isoquinolinone core and substituents (e.g., 4-chlorophenyl group), critical for stereochemical analysis .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures.
  • HPLC monitoring : Tracks degradation products under accelerated conditions (e.g., 40°C/75% relative humidity) .
  • Light sensitivity tests : UV-Vis spectroscopy evaluates photodegradation in solutions .

Advanced Research Questions

Q. How do structural modifications at the 2-ethoxyethyl or 4-chlorophenyl positions influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with substituent variations (e.g., replacing ethoxyethyl with methylbenzyl groups) and test activity in enzyme inhibition assays (e.g., acetylcholinesterase) .
  • Computational modeling : Density Functional Theory (DFT) calculations predict electronic effects of chlorine substituents on binding affinity .
  • Biological assays : Compare IC50_{50} values in cell-based models to correlate substituent hydrophobicity with membrane permeability .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Standardized protocols : Ensure consistent assay conditions (e.g., pH, temperature) and cell lines .
  • Purity validation : Use orthogonal methods (HPLC, elemental analysis) to exclude impurities as confounding factors .
  • Meta-analysis : Statistically compare data across studies using tools like ANOVA to identify outliers or trends .

Q. What mechanistic insights explain the compound’s interaction with acetylcholinesterase?

  • Methodological Answer :

  • Kinetic studies : Measure enzyme inhibition (e.g., Lineweaver-Burk plots) to determine competitive/non-competitive mechanisms .
  • Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts binding poses within the enzyme’s active site .
  • Mutagenesis assays : Engineer acetylcholinesterase mutants to identify critical residues for binding .

Q. How can researchers design ecotoxicological studies to evaluate environmental persistence?

  • Methodological Answer :

  • Fate studies : Measure hydrolysis/photolysis rates in simulated environmental matrices (e.g., OECD Guideline 111) .
  • Bioaccumulation assays : Use radiolabeled compound in aquatic models (e.g., Daphnia magna) to assess trophic transfer .
  • Microcosm experiments : Evaluate degradation pathways in soil/water systems under controlled conditions .

Methodological Considerations

  • Experimental Design : For pharmacological studies, adopt randomized block designs with split-plot arrangements to account for variables like dosage and exposure time .
  • Data Analysis : Use multivariate regression to analyze interactions between structural features and bioactivity .
  • Contradiction Mitigation : Replicate experiments across independent labs to validate reproducibility .

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